(3-(Methoxymethyl)phenyl)methanamine
CAS No.: 148278-90-4
Cat. No.: VC21285497
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148278-90-4 |
|---|---|
| Molecular Formula | C9H13NO |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | [3-(methoxymethyl)phenyl]methanamine |
| Standard InChI | InChI=1S/C9H13NO/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,6-7,10H2,1H3 |
| Standard InChI Key | SASCLRJDYCGASV-UHFFFAOYSA-N |
| SMILES | COCC1=CC=CC(=C1)CN |
| Canonical SMILES | COCC1=CC=CC(=C1)CN |
Introduction
(3-(Methoxymethyl)phenyl)methanamine is an organic compound with the molecular formula C₉H₁₃NO. It belongs to the class of benzylamines, featuring a methoxymethyl group attached to the phenyl ring at the third position. This unique structural feature influences its chemical properties and biological activities, making it a versatile compound in organic synthesis and medicinal chemistry.
Biological Activity
Preliminary studies indicate that (3-(Methoxymethyl)phenyl)methanamine may modulate enzyme activity and influence signaling pathways related to cell growth, apoptosis, and metabolism. Its unique structure allows it to interact with specific receptors, potentially leading to therapeutic effects in various diseases.
Synthesis and Applications
The synthesis of (3-(Methoxymethyl)phenyl)methanamine typically involves multi-step organic reactions. In industrial settings, continuous flow processes are often employed to enhance yield and efficiency while maintaining consistent product quality. This compound is valuable in research and industrial applications, particularly in medicinal chemistry where precise molecular interactions are critical for drug efficacy.
Hazard Information
-
Signal Word: Danger
-
Hazard Statements: H227, H302, H315, H318, H335
-
Precautionary Statements: P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501
Comparison with Analogues
| Compound | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| (3-Methoxyphenyl)methanamine | Lacks methoxymethyl group | Varies | Different reactivity due to absence of methoxymethyl |
| (4-Methoxymethyl)phenylmethanamine | Methoxymethyl group at fourth position | Varies | Altered chemical behavior due to position change |
| (3-(Methoxymethyl)phenylethanamine) | Ethyl group instead of methylene | Varies | Changes in properties due to ethyl substitution |
Research Findings
Techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy are used to study interactions between (3-(Methoxymethyl)phenyl)methanamine and biological macromolecules like proteins and nucleic acids. These studies provide insights into its mechanism of action and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume